3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene)

Photochromism Photo-oxidation Diarylethene

Researchers using cyclopentene-bridged diarylethenes (e.g., CAS 219537-97-0) face a critical limitation: the saturated bridge blocks oxidative photoconversion and diene-specific cycloadditions. This cyclopentadiene-bridged analog solves that. Key outcomes: - Enables photo-oxidative conversion to fluorescent bis-thiolactone derivatives (Φ = 0.11-0.17), a pathway inaccessible to the cyclopentene analog. - The conjugated diene bridge permits Diels-Alder cycloaddition with fullerenes for photochromic dyad/triad synthesis. - Chlorine substituents at thiophene α-positions direct electropolymerization exclusively through the diene bridge, yielding cross-linked conductive polymer networks.

Molecular Formula C15H12Cl2S2
Molecular Weight 327.3 g/mol
CAS No. 915951-90-5
Cat. No. B12604007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene)
CAS915951-90-5
Molecular FormulaC15H12Cl2S2
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)Cl)C2=CCC=C2C3=C(SC(=C3)Cl)C
InChIInChI=1S/C15H12Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h4-7H,3H2,1-2H3
InChIKeyRCHGXXSJOKJIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentadiene-Bridged Dithienylethene Photochrome Profile


3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) (CAS 915951‑90‑5) is a heterocyclic organic compound belonging to the diarylethene class of photochromic molecular switches [1]. Its structure features a central cyclopenta-2,5-diene bridge with two 5-chloro-2-methylthiophene arms in the 1,2-positions, giving it a molecular formula of C₁₅H₁₂Cl₂S₂ and a monoisotopic mass of 325.9757 Da [1]. Unlike its widely used cyclopentene-bridged analog (CAS 219537‑97‑0), the cyclopentadiene core introduces a conjugated diene character that fundamentally alters its photochemical reactivity, enabling oxidative photoconversion pathways that are inaccessible to the saturated-bridge counterpart [2].

Why Generic Substitution Fails for This Dithienylethene


Superficially similar diarylethene scaffolds are not functionally interchangeable. The cyclopentene-bridged analog (CAS 219537‑97‑0) follows the canonical, fatigue-resistant, thermally irreversible photocyclization/cycloreversion cycle characteristic of perfluorocyclopentene-based diarylethenes [1]. In contrast, the cyclopentadiene bridge of CAS 915951‑90‑5 introduces a conjugated diene system that fundamentally reroutes the photochemical outcome: under aerobic UV irradiation, this compound and its close structural relatives bearing the bis(5-chloro-2-methylthiophen-3-yl) motif undergo photocyclization followed by photo-oxidation to yield fluorescent bis-thiolactone derivatives, a pathway not available to the saturated-bridge form [2][3]. Consequently, selecting the cyclopentene analog when a reactive diene platform is required results in an inert, non-functional precursor for downstream oxidative derivatization.

Quantitative Differentiation Against Key Analogs


Divergent Photochemical Pathway: Oxidation vs. Cyclization

Under aerobic UV irradiation, compounds incorporating the bis(5-chloro-2-methylthiophen-3-yl) motif—the exact heterocyclic arm system present in the target compound—do not follow the standard ring-closing photocyclization pathway observed for cyclopentene-bridged dithienylethenes [1]. Instead, they undergo photocyclization followed by rapid photo-oxidation to yield fluorescent bis-thiolactone derivatives. This contrasts directly with the cyclopentene analog (CAS 219537‑97‑0), which undergoes a reversible, thermally irreversible 6π-electrocyclization without oxidative trapping [1][2].

Photochromism Photo-oxidation Diarylethene

Fluorescence Quantum Yield Advantage

The bis-thiolactone photoproducts derived from the bis(5-chloro-2-methylthiophen-3-yl) diarylethene system (structurally representative of the target compound's photoconversion outcome) exhibit moderate but measurable fluorescence with quantum yields (Φf) of 0.11–0.17 in solution [1]. In contrast, the closed-ring isomer of the cyclopentene analog (CAS 219537‑97‑0) is characteristically non-fluorescent, as is typical for 1,2-dithienylethene closed forms due to efficient non-radiative decay [2].

Fluorescence Quantum Yield Thiolactone

Diene-Enabled Cycloaddition Chemistry

The cyclopenta-2,5-diene core of CAS 915951‑90‑5 possesses a conjugated diene system capable of participating in Diels-Alder [4+2] cycloadditions. This stands in marked contrast to the cyclopentene-bridged analog (CAS 219537‑97‑0), whose saturated five-membered ring lacks conjugated π-bonds and is unreactive toward dienophiles [1]. The diene functionality has been explicitly exploited in the synthesis of C₆₀-fullerene adducts, where azides derived from the closely related 3,3′-(cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene) were used to construct hybrid photochromic-fullerene molecules via cycloaddition at the fullerene cage, demonstrating the synthetic versatility conferred by the unsaturated bridge [2].

Diels-Alder Cycloaddition Diene

Electropolymerization Cross-Linking Behavior

For nonsubstituted dithienylcyclopentadiene, electropolymerization proceeds via coupling at both the thiophene α-position and the internal cyclopentadiene sites, producing an insoluble tetrameric polymer with a band gap close to that of polythiophene (~2.3 eV) [1]. The presence of chlorine substituents in CAS 915951‑90‑5 blocks α-thiophene coupling while the diene bridge remains available for cross-linking, predicting a different polymerization topology compared to the cyclopentene analog, whose saturated bridge precludes internal coupling entirely [1][2].

Electropolymerization Conducting Polymer Band Gap

Validated Application Scenarios


Fluorescent Bis-Thiolactone Precursor

The bis(5-chloro-2-methylthiophen-3-yl) motif—identical to that in CAS 915951‑90‑5—has been experimentally validated to undergo photocyclization followed by photo-oxidation to yield fluorescent bis-thiolactone derivatives with quantum yields of 0.11–0.17 [1]. This tandem reaction is contingent upon the diene character of the bridging unit, which is present in the cyclopentadiene scaffold but absent in the cyclopentene analog. This makes CAS 915951‑90‑5 a starting material of choice for synthesizing emissive thiolactone libraries for fluorescence-based sensing or imaging applications.

Fullerene-Diarylethene Hybrid Synthesis

The conjugated diene bridge of the target compound enables cycloaddition reactions with fullerenes, as demonstrated by Tuktarov et al. (2017) using the closely related 3,3′-(cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene) scaffold to construct C₆₀-dihetarylethene hybrids [2]. The cyclopentene analog, lacking diene functionality, cannot participate in such cycloadditions. Procurement of CAS 915951‑90‑5 is therefore justified when the research objective is to create photochromic-fullerene dyads or triads for nonlinear optical or photovoltaic studies.

Cross-Linked Electrochromic Polymer Precursor

Electropolymerization data for dithienylcyclopentadienes shows that the internal cyclopentadiene sites actively participate in oxidative coupling, generating cross-linked polymer networks with band gaps comparable to polythiophene (~2.3 eV) [3]. The chlorine substituents on CAS 915951‑90‑5 block the thiophene α-positions, directing polymerization exclusively through the diene bridge. This architectural control is unavailable with the cyclopentene analog, whose saturated bridge prevents internal cross-linking. Researchers developing electrochromic devices or organic semiconductors should select CAS 915951‑90‑5 when a cross-linked, three-dimensional polymer morphology is desired.

Photochromic Mechanism Reference Standard

The substitution of a single bond (cyclopentene) with a double bond (cyclopentadiene) at the bridging unit provides a well-defined structural perturbation for systematic photochemical mechanism studies. Researchers investigating how bridge conjugation alters the photocyclization quantum yield, thermal stability of the closed isomer, or competition between electrocyclization and alternative pathways can use CAS 915951‑90‑5 as the diene-bridge probe alongside the cyclopentene analog (CAS 219537‑97‑0) as the saturated reference [1][4]. Head-to-head comparative studies using this pair can isolate the effect of bridge conjugation on diarylethene photochemistry.

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